molecular formula C18H26O2Si2 B1340670 Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane CAS No. 6009-50-3

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane

Cat. No.: B1340670
CAS No.: 6009-50-3
M. Wt: 330.6 g/mol
InChI Key: OXAKTCFCSXCPNP-UHFFFAOYSA-N
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Description

Chemical Overview and Significance in Organosilicon Chemistry

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane occupies a distinctive position within the extensive family of organosilicon compounds, representing a sophisticated example of disilane-bridged architectures that combine saturated silicon-silicon bonds with aromatic functionality. The compound's structural framework consists of a central disilane unit bearing four methyl substituents and two 4-methoxyphenyl groups, creating a molecular architecture that enables unique electronic interactions between the aromatic systems and the silicon-silicon bond. This structural arrangement facilitates sigma-pi conjugation effects that have become increasingly important in modern materials science applications.

The significance of this compound extends beyond its structural novelty to encompass its role as a model system for understanding fundamental photophysical processes in organosilicon materials. Research has demonstrated that the compound exhibits remarkable intramolecular charge transfer characteristics, with excited-state dipole moments reaching 28 debye units, indicating substantial electronic redistribution upon photoexcitation. These properties position the compound as a valuable platform for investigating the relationship between molecular structure and electronic behavior in silicon-containing conjugated systems.

The compound's commercial availability through multiple chemical suppliers, including Thermo Fisher Scientific with purity specifications of 97 percent, reflects its established importance in both academic research and potential industrial applications. Physical characterization reveals that the compound exists as white crystalline material with a melting point range of 42-44 degrees Celsius, demonstrating its stability under ambient conditions. The molecular structure, confirmed through comprehensive spectroscopic analysis, exhibits characteristic features of disilane compounds while incorporating the electronic modulation provided by the methoxy-substituted aromatic rings.

Property Value Reference
Molecular Formula C18H26O2Si2
Molecular Weight 330.6 g/mol
Melting Point 42-44°C
Density 1.32 g/cm³
Boiling Point 632.8°C at 760 mmHg

Historical Development of Disilane Chemistry

The historical development of disilane chemistry traces its origins to the pioneering work of Henri Moissan and Samuel Smiles in 1902, who first identified disilane compounds through the action of dilute acids on metal silicides. Although Friedrich Woehler and Heinrich Buff had previously investigated similar reactions between 1857 and 1858, Moissan and Smiles were the first to explicitly characterize disilane structures, initially referring to these compounds as "silicoethane". This foundational work established the conceptual framework for understanding silicon-silicon bonding that would later enable the synthesis of more complex disilane derivatives.

The subsequent development of higher-order silicon compounds was advanced by Carl Somiesky and Alfred Stock, who identified additional members of the homologous series with general formula SinH2n+2. These early investigations established fundamental synthetic methodologies, including the hydrolysis of magnesium silicide for disilane production and thermal decomposition processes that remain relevant to contemporary synthesis strategies. The evolution from simple disilane structures to functionalized derivatives incorporating organic substituents represented a crucial transition that enabled the development of compounds like this compound.

Modern synthetic approaches to disilane compounds have evolved significantly from these early methodologies, incorporating sophisticated organometallic chemistry and palladium-catalyzed coupling reactions. The synthesis of this compound specifically benefits from established protocols involving the reaction of dichlorotetramethyldisilane with appropriate organometallic reagents, demonstrating the maturation of synthetic methodology in this field. These advances have enabled researchers to access increasingly complex disilane architectures with precise control over substitution patterns and electronic properties.

Position within the Organosilicon Compound Taxonomy

Within the comprehensive taxonomy of organosilicon compounds, this compound is classified as a member of the disilane subfamily, specifically belonging to the category of aryl-substituted disilanes. The compound represents a sophisticated example of Group 14 hydride chemistry, where the fundamental disilane framework has been modified through the incorporation of aromatic substituents that significantly alter its electronic and photophysical properties. This classification places the compound within a broader context of silicon-containing materials that span from simple silanes to complex polymeric structures.

The structural characteristics of this compound align it with the emerging class of sigma-pi conjugated hybrid architectures that combine saturated silicon-silicon bonds with aromatic systems. This positioning distinguishes it from traditional organosilicon compounds such as siloxanes, silyl ethers, and organochlorosilanes, which lack the unique electronic coupling between silicon centers and aromatic functionality. The compound's classification as a disilane-bridged architecture reflects its role in bridging traditional organosilicon chemistry with advanced materials science applications.

The taxonomic position of this compound within the organosilicon family is further defined by its functional group characteristics, specifically the presence of methoxy substituents on the aromatic rings. These electron-donating groups create a donor-acceptor relationship with the disilane core that influences both the compound's reactivity and its photophysical behavior. This electronic modulation represents a sophisticated approach to molecular design within the organosilicon framework, enabling fine-tuning of material properties through strategic substitution patterns.

Research Evolution and Current Scientific Landscape

The research evolution surrounding this compound has progressed through several distinct phases, beginning with fundamental synthetic methodology development and advancing toward sophisticated applications in materials science and photophysics. Early investigations focused primarily on establishing reliable synthetic routes and characterizing basic physical properties, with researchers developing palladium-catalyzed coupling methodologies that enabled efficient access to the compound. These foundational studies established the chemical stability and handling characteristics that have facilitated subsequent advanced investigations.

Contemporary research has shifted toward exploiting the unique photophysical properties of the compound, particularly its capacity for intramolecular charge transfer and its potential applications in organic electronic devices. Investigations have revealed that the compound exhibits blue to green fluorescence with emission wavelengths ranging from 460 to 503 nanometers, characteristics that make it attractive for organic light-emitting device applications. The quantum yield behavior of the compound shows interesting solid-state enhancement effects, with some related disilane compounds demonstrating fluorescence quantum yields nearly two orders of magnitude higher in the solid state compared to solution.

Recent developments in the field have emphasized the compound's role as a model system for understanding sigma-pi conjugation effects in organosilicon materials. Research groups have systematically investigated how structural modifications, particularly changes in aromatic substitution patterns, influence the electronic coupling between aromatic systems and the disilane backbone. These studies have provided fundamental insights into the relationship between molecular structure and electronic behavior that inform the design of next-generation organosilicon materials.

The current scientific landscape surrounding this compound reflects a mature field that has successfully transitioned from fundamental synthesis to advanced applications. Research continues to explore new synthetic methodologies, including environmentally friendly approaches and improved catalytic systems. Simultaneously, materials science applications continue to expand, with recent work demonstrating the compound's utility in developing new classes of luminescent materials and organic electronic devices. This evolution represents the successful maturation of organosilicon chemistry from a specialized synthetic discipline to a field with significant technological relevance.

Research Phase Time Period Focus Areas Key Developments
Foundation 1902-1950 Basic disilane chemistry Initial characterization of silicon-silicon bonds
Synthetic Development 1950-1990 Methodology advancement Organometallic synthetic routes
Functionalization 1990-2010 Aryl-substituted disilanes Palladium-catalyzed coupling methods
Applications 2010-Present Materials science Photophysical properties and device applications

Properties

IUPAC Name

(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2Si2/c1-19-15-7-11-17(12-8-15)21(3,4)22(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKTCFCSXCPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564816
Record name 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-50-3
Record name 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Organolithium Route via 4-Bromoanisole

A representative method involves the following steps:

  • Step 1: Formation of 4-methoxyphenyl lithium
    4-Bromoanisole is treated with butyllithium in anhydrous tetrahydrofuran (THF) at low temperature (e.g., −78 °C) to generate the corresponding aryllithium species.

  • Step 2: Reaction with chlorodimethylsilane
    The aryllithium intermediate is then reacted with chlorodimethylsilane to form 4-methoxyphenyl-dimethylsilyl lithium or related intermediates.

  • Step 3: Coupling to form disilane
    The silyl lithium intermediates undergo coupling, often by treatment with a suitable oxidant or under controlled conditions, to form the 1,1,2,2-tetramethyldisilane core bearing the 4-methoxyphenyl substituents.

  • Step 4: Workup and purification
    The reaction mixture is quenched with aqueous acid (e.g., 1.0 M HCl), extracted with hexane, washed, dried over anhydrous sodium sulfate, and purified by Kugelrohr distillation or column chromatography to yield the product as a crystalline powder or oil.

This method is supported by literature examples where similar disilanes with 4-methoxyphenyl groups were synthesized with yields ranging from 40% to 85% depending on reaction conditions and scale.

Catalytic Coupling and Dehydrogenation Methods

Alternative preparation methods involve catalytic dehydrogenation or coupling reactions:

  • Silver-catalyzed coupling : Using silver triflate (AgOTf) or silver tetrafluoroborate (AgBF4) as catalysts in solvents like dichloromethane or THF, arylsilanes can be coupled to form disilanes with high yields (up to 95%) under mild conditions (room temperature to 60 °C).

  • Reductive coupling : Employing magnesium turnings or other reductants in the presence of chlorosilanes and aryl halides can facilitate the formation of Si–Si bonds, followed by purification steps.

These catalytic methods provide efficient routes to symmetrical disilanes, including those with 4-methoxyphenyl substituents, and are advantageous for scalability and selectivity.

Representative Experimental Data

Parameter Details
Starting material 4-Bromoanisole
Organometallic reagent Butyllithium (1.6–2.8 mmol)
Solvent Anhydrous THF
Reaction temperature −78 °C to room temperature
Coupling catalyst AgOTf or AgBF4 (0.00125–0.025 mmol)
Reaction time 24 hours to 2 days
Workup Quench with 1.0 M HCl, extraction with hexane, drying over Na2SO4
Purification Kugelrohr distillation (100–220 °C, 1 mmHg), column chromatography
Yield 45% to 95% depending on method and scale
Product form White crystalline powder or yellow oil
Melting point 38.5–47.5 °C
Assay (GC) ≥96% purity

Research Findings and Notes

  • The introduction of the 4-methoxyphenyl group is typically achieved via nucleophilic aromatic substitution using aryllithium intermediates derived from 4-bromoanisole.
  • The Si–Si bond formation is a critical step and can be promoted by silver catalysts or reductive coupling agents, with reaction conditions optimized to maximize yield and purity.
  • Purification by Kugelrohr distillation is effective due to the thermal stability and volatility of the disilane compound.
  • The compound exhibits a melting point range consistent with crystalline organosilicon compounds and a high GC purity, indicating successful synthesis and isolation.
  • Literature reports confirm the feasibility of synthesizing related disilanes with various aryl substituents, supporting the generality of these methods.

Scientific Research Applications

Materials Science

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane serves as a precursor for silicon-based materials with distinct properties. Its ability to form stable silicon-oxygen and silicon-carbon bonds allows for the development of advanced materials used in electronics and nanotechnology.

Case Study : Research has demonstrated that compounds like this compound can be utilized in the synthesis of polysiloxanes and other silicon-containing polymers that exhibit excellent thermal stability and mechanical properties. These materials are critical in applications ranging from coatings to flexible electronics .

Organic Synthesis

In organic chemistry, this compound acts as a reagent in various transformations, including cross-coupling reactions. Its silicon centers facilitate the formation of carbon-carbon bonds under mild conditions.

Example Reaction :4 Methoxyphenylmagnesium bromide+TetramethyldisilaneBis 4 methoxyphenyl 1 1 2 2 tetramethyldisilane\text{4 Methoxyphenylmagnesium bromide}+\text{Tetramethyldisilane}\rightarrow \text{Bis 4 methoxyphenyl 1 1 2 2 tetramethyldisilane}This reaction showcases its utility in synthesizing complex organic molecules while minimizing environmental impact through greener methodologies.

Medicinal Chemistry

The compound has potential applications in drug design and development due to its structural features that can enhance bioactivity. The incorporation of silicon into drug molecules can improve their pharmacokinetic properties.

Research Insight : Studies indicate that silicon-containing compounds can exhibit antiviral properties and enhance the efficacy of nucleoside analogs used in antiviral therapies. This suggests a pathway for developing new therapeutic agents based on this compound .

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon centers. The compound can interact with molecular targets through the formation of silicon-oxygen or silicon-carbon bonds, influencing the pathways involved in these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Ortho vs. Para Substitution

  • Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS 332343-84-7):
    • Structural isomer with methoxy groups in the ortho position.
    • Exhibits reduced electron-donating capacity compared to the para isomer due to steric hindrance and altered resonance effects .
    • Lower thermal stability (decomposes at ~150°C vs. ~180°C for the para isomer) .
    • Applications: Less effective in luminescence studies but useful in catalytic cross-coupling reactions .

Non-Aromatic Derivatives

  • 1,1,2,2-Tetramethyldisilane (CAS 814-98-2): Base compound without aromatic substituents (C₄H₁₂Si₂). Reactivity: Prone to chlorination and hydrodisilanylation but lacks the stability imparted by aromatic groups . Applications: Precursor for silicon-based polymers and coatings .

Thiophene-Substituted Analogues

  • 1-(2-Thiophenyl)-1,1,2,2-tetramethyldisilane: Features a thiophene ring instead of methoxyphenyl groups. Enhanced π-conjugation and red-shifted absorption spectra compared to methoxyphenyl derivatives . Lower fluorescence quantum yield (Φ = 0.15 vs. Φ = 0.28 for the para-methoxy compound) due to non-radiative decay pathways .

Halogenated Derivatives

  • HSi₂Me₄Cl (from chlorination of tetramethyldisilane):
    • Asymmetrically chlorinated derivative with one Si–Cl bond.
    • Reactivity: High electrophilicity enables nucleophilic substitution, unlike the inert Si–Si bond in methoxyphenyl derivatives .
    • Applications: Intermediate for synthesizing siloxane-based crown ethers .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Substituents Physical State (RT) Melting Point (°C)
Bis(4-methoxyphenyl)-disilane C₁₈H₂₆O₂Si₂ 330.57 para-OCH₃ Colorless powder 180 (decomp.)
Bis(2-methoxyphenyl)-disilane C₁₈H₂₆O₂Si₂ 330.57 ortho-OCH₃ Viscous oil N/A
1,1,2,2-Tetramethyldisilane C₄H₁₂Si₂ 116.31 Volatile liquid -95

Table 2: Photophysical Properties

Compound λₐᵦₛ (nm) λₑₘ (nm) Quantum Yield (Φ) Stokes Shift (nm)
Bis(4-methoxyphenyl)-disilane 320 450 0.28 130
1-(2-Thiophenyl)-disilane 350 520 0.15 170

Biological Activity

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane (CAS Number: 6009-50-3) is an organosilicon compound notable for its unique structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26O2Si2C_{18}H_{26}O_{2}Si_{2}, with a molecular weight of approximately 330.57 g/mol. The compound features two methoxyphenyl groups attached to a tetramethyldisilane backbone, which contributes to its distinctive electronic and optical properties.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. The unique tetracyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This interaction may influence several molecular pathways involved in biological processes such as cell signaling and metabolic regulation.

Biological Activity

Preliminary studies suggest that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Research indicates that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : There are indications that it could protect neuronal cells from damage due to oxidative stress or neurotoxic agents.

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological implications of this compound:

  • Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in neuronal cells exposed to oxidative stress.
  • Anticancer Activity : A study on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Neuroprotection : In a model of neurodegeneration induced by glutamate toxicity, the compound exhibited protective effects by reducing cell death and maintaining mitochondrial integrity.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundTwo methoxyphenyl groupsAntioxidant, anticancer
1,3-Bis(4-methoxyphenyl)-1,1,3-trimethylsiloxysilaneTrimethylsiloxysilaneLimited biological data
Bis(4-methoxyphenyl)-dimethylsilaneDimethylsilane backboneMinimal activity reported

Q & A

Basic: What are the primary synthetic routes for Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves coupling 4-methoxyphenylmagnesium bromide with 1,1,2,2-tetramethyldisilane under inert conditions. Key steps include:

  • Catalyst selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .
  • Purification : Employ column chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity.
  • Purity validation : Confirm via High-Performance Liquid Chromatography (HPLC) and ¹H/²⁹Si NMR spectroscopy .

Basic: How do steric and electronic effects of the 4-methoxy substituents influence the compound’s stability?

Methodological Answer:
The 4-methoxy groups induce steric hindrance around the silicon core, reducing susceptibility to hydrolysis. Stability can be assessed via:

  • Kinetic studies : Monitor degradation rates in polar solvents (e.g., DMF/H₂O mixtures) using UV-Vis spectroscopy.
  • Thermal analysis : Thermogravimetric Analysis (TGA) under nitrogen reveals decomposition onset at ~250°C .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Methodological Answer:
Contradictions often arise from variations in reaction conditions or catalyst loadings. To address this:

  • Controlled replication : Standardize solvent systems (e.g., THF vs. toluene) and oxygen/moisture levels (Schlenk line vs. glovebox) .
  • Mechanistic probes : Use deuterium-labeling experiments or in-situ IR spectroscopy to track intermediate formation .
  • Meta-analysis : Compare datasets using multivariate regression to identify outlier conditions .

Advanced: What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths and charge distribution .
  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess redox potential and photochemical activity.
  • Solvent effects : Incorporate Polarizable Continuum Models (PCM) to simulate interactions in dichloromethane or acetonitrile .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H NMR (δ 0.25–0.35 ppm for Si–CH₃; δ 3.75 ppm for OCH₃) and ²⁹Si NMR (δ −18 to −22 ppm) confirm structure .
  • Mass spectrometry : High-Resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 386.14.
  • X-ray Diffraction (XRD) : Single-crystal analysis reveals Si–Si bond length (2.34–2.37 Å) and dihedral angles between aryl groups .

Advanced: How can environmental fate studies for this compound be designed to assess ecological risks?

Methodological Answer:

  • Partitioning experiments : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation .
  • Photodegradation assays : Expose to UV light (λ = 254 nm) and analyze breakdown products via GC-MS.
  • Toxicity screening : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) .

Advanced: What strategies optimize the compound’s crystallinity for semiconductor applications?

Methodological Answer:

  • Crystal engineering : Co-crystallize with electron-deficient aromatics (e.g., TCNQ) to enhance π-stacking interactions .
  • Temperature gradients : Use slow cooling (0.5°C/min) in saturated solutions to grow larger single crystals.
  • Morphological analysis : Pair XRD with Atomic Force Microscopy (AFM) to correlate structure with charge mobility .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep under argon at −20°C to prevent oxidation.
  • PPE : Use nitrile gloves, safety goggles, and fume hoods for all manipulations.
  • Spill management : Neutralize with ethanol/water mixtures and adsorb using vermiculite .

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